(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Brand Name: Vulcanchem
CAS No.: 745836-30-0
VCID: VC2695836
InChI: InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13?,14-/m1/s1
SMILES: C1CC2C(C1CN2CC3=CC=CC=C3)C#N
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

CAS No.: 745836-30-0

Cat. No.: VC2695836

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile - 745836-30-0

Specification

CAS No. 745836-30-0
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Standard InChI InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13?,14-/m1/s1
Standard InChI Key DMTKPZZTUOSAFQ-WYAMFQBQSA-N
Isomeric SMILES C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)C#N
SMILES C1CC2C(C1CN2CC3=CC=CC=C3)C#N
Canonical SMILES C1CC2C(C1CN2CC3=CC=CC=C3)C#N

Introduction

Chemical Properties and Structure

Molecular Identifiers and Physical Properties

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile possesses distinct chemical characteristics that define its behavior in various chemical and biological environments. Table 1 summarizes the key molecular identifiers and physical properties of this compound.

Table 1: Molecular Identifiers and Physical Properties of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.29 g/mol
CAS Number56751-92-9
Synonymsanti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane
IUPAC Name(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
InChIInChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13-,14-/m1/s1
InChI KeyDMTKPZZTUOSAFQ-MGPQQGTHSA-N
SMILESC1C[C@@H]2C@@HC#N

Structural Features

The structure of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile consists of several key elements:

  • A 2-azabicyclo[2.2.1]heptane core, which is a bridged bicyclic system containing a nitrogen atom at the 2-position

  • A benzyl substituent attached to the nitrogen atom

  • A carbonitrile (C≡N) group at the 7-position

  • Specific stereochemistry at positions 1 (R configuration) and 4 (S configuration)

Stereochemistry and Isomerism

Stereochemical Configuration

The stereochemical designation (1R,4S) in (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile refers to the absolute configuration at carbon positions 1 and 4 of the azabicyclic system. This stereochemical configuration is crucial for the compound's three-dimensional structure and potentially influences its biological activity .

A closely related compound is (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile, which has an additional stereochemical descriptor at position 7 where the carbonitrile group is attached. The 'rel' designation indicates that the stereochemistry is relative rather than absolute .

Comparison with Related Isomers

The azabicyclo[2.2.1]heptane scaffold can exist in multiple stereoisomeric forms, including exo and endo configurations. Research on related compounds has shown that these stereochemical differences can significantly impact biological activity .

As described in research on similar azabicyclic systems: "The presence of chiral centre in 3-position of 2-aza-bicyclo[2.2.1]heptane results in two isomeric structures of exo- and endo-configuration" . These stereochemical variations provide opportunities for structure-activity relationship studies and the development of compounds with optimized biological properties.

Table 2: Comparison of Stereoisomeric Variants of 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

StereoisomerCAS NumberKey Structural FeaturePotential Implications
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile56751-92-9R configuration at C-1, S configuration at C-4May influence binding orientation to biological targets
(1R,4S,7R)-rel-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile745836-30-0Additional R configuration at C-7 (carbonitrile position)Could affect hydrogen bonding capacity of the nitrile group
exo-2-Benzyl-2-azabicyclo[2.2.1]heptane derivativesVariousexo orientation of substituentsDifferent spatial arrangement potentially affecting receptor interactions
endo-2-Benzyl-2-azabicyclo[2.2.1]heptane derivativesVariousendo orientation of substituentsAlternative binding mode possibilities

Synthesis and Preparation Methods

Stereoselective Synthesis

Achieving the specific stereochemistry required for (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile necessitates stereoselective synthetic methods. Research on related compounds indicates that this can be accomplished through careful selection of reagents and reaction conditions.

For instance, the use of chiral auxiliaries like phenylethylamine derivatives has been employed in the synthesis of related compounds: "The 3S-acid 6a was prepared from the precursor 14a as described in the literature and shown in Figure 8. The use of (R)-1-phenylethylamine 13a followed by two-step hydrogenation and saponification afforded the only isomer 14a with the desired S-configuration of carbon in 3-position" .

Alternative Synthetic Methods

Recent advances in synthetic methodology have expanded the approaches available for constructing azabicyclic frameworks. One such method involves palladium-catalyzed reactions: "Herein, we describe a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction proceeds efficiently with a broad array of substrates" .

Another approach involves the conversion of cyclohexanone derivatives to azabicyclic structures: "This paper presents the synthesis of epibatidine analogues by a straightforward one-pot method for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanones bearing a leaving group at the 4-position. In situ imine formation, followed by reversible cyanide addition, allows complete conversion of 4-(mesyloxy)cyclohexanone to the bicyclic core" .

CompoundStructure TypeReported/Potential ActivityReference
3-azabicyclo[2.2.1]heptene-2-carbonitrile derivativesUnsaturated azabicyclic with nitrileDPP-4 inhibitors for treating hyperglycemia
7-Azabicyclo[2.2.1]heptane-1-carbonitrilesRelated azabicyclic isomerEpibatidine analogues (potential analgesic and nicotinic acetylcholine receptor activity)
Benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylateDifferent ring size with carboxylate instead of nitrilePrecursor for ACE inhibitors (e.g., ramipril)
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrileLarger ring systemPotential neurological applications

Current Research and Future Directions

Recent Advances in Azabicyclic Chemistry

Recent research has expanded the synthetic methodologies for accessing azabicyclic compounds, facilitating the exploration of their chemical and biological properties. The development of palladium-catalyzed reactions for constructing oxygenated 2-azabicyclo[2.2.1]heptanes represents a significant advance in this field .

Additionally, the one-pot method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles from cyclohexanone derivatives provides an efficient route to related structures that could be adapted for the synthesis of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile or its analogues .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on azabicyclic compounds have provided insights into the impact of structural modifications on biological activity. As noted in research on related compounds: "We performed virtual screening and created structure-activity relationship (SAR) models to reveal new potent DPP-4 inhibitors. In this article, we present a novel class of small-molecule derivatives based on 3-azabicyclo[2.2.1]heptene-2-carbonitrile that seems to be promising agents to treat hyperglycaemia" .

Such studies suggest that systematic exploration of modifications to the (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile scaffold could lead to the development of compounds with enhanced biological properties or novel therapeutic applications.

Challenges and Opportunities

Despite the potential of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile and related compounds, several challenges remain:

  • Synthetic Accessibility: Developing efficient and scalable synthetic routes with high stereoselectivity remains challenging.

  • Comprehensive Biological Evaluation: More extensive studies are needed to fully characterize the biological activities of this compound.

  • Structure Optimization: Systematic modification of the scaffold to optimize properties for specific applications presents both challenges and opportunities.

These challenges also represent opportunities for future research, potentially leading to the development of novel therapeutic agents based on the azabicyclic scaffold.

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